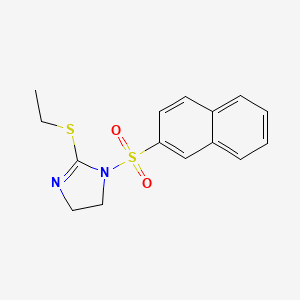

2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole

Beschreibung

2-(Ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole is a substituted dihydroimidazole derivative characterized by:

- A 4,5-dihydroimidazole core (partially saturated imidazole ring), enhancing conformational flexibility compared to fully aromatic imidazoles.

- Naphthalen-2-ylsulfonyl group at position 1, introducing a bulky, electron-withdrawing substituent that may influence receptor binding and metabolic stability.

This compound is structurally distinct due to its combination of sulfonamide and thioether functionalities, which are less common in other dihydroimidazole derivatives .

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-2-20-15-16-9-10-17(15)21(18,19)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABRYMCEUNOILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalen-2-ylsulfonyl chloride, which is then reacted with an ethylthio-substituted imidazole under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The naphthalen-2-ylsulfonyl group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced naphthalen-2-ylsulfonyl derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole. For instance, derivatives of imidazole have shown significant activity against multi-drug resistant (MDR) pathogens. In vitro tests demonstrated that certain imidazole derivatives exhibited synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Evaluation

A study conducted by Hazem Ali Mohamed et al. evaluated a series of imidazole derivatives for their antimicrobial activity. The results indicated that the most active compounds achieved minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL, significantly outperforming standard treatments . This suggests that 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole could be a promising candidate for further development in antimicrobial therapies.

Agrochemical Applications

Pesticidal Properties

Compounds with imidazole structures are often explored for their potential as agrochemicals. Research indicates that certain derivatives can act as effective pesticides or herbicides by inhibiting specific biochemical pathways in pests . The structural features of 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole may enhance its interaction with target enzymes in pest organisms.

Case Study: Insecticidal Activity

In a comparative study on the insecticidal properties of various imidazole derivatives, compounds similar to 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole demonstrated significant efficacy against common agricultural pests, suggesting a viable application in sustainable agriculture .

Material Science

Polymerization and Material Development

The unique chemical structure of 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole allows it to participate in polymerization reactions, potentially leading to the development of novel materials with enhanced properties. Research into the use of such compounds in creating advanced polymers could lead to applications in coatings, adhesives, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylthio and naphthalen-2-ylsulfonyl groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Substituent Variations at Position 2

Alkyl/Arylthio Groups

- 2-(Methylthio)-4,5-dihydro-1H-imidazole (CAS: 20112-79-2):

- 2-[(2-Methylbenzyl)sulfanyl]-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole (ZINC2711514):

Aromatic Substituents

- 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole :

- 2-(Naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole :

Substituent Variations at Position 1

Sulfonamide Derivatives

- 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (CHEMBL1458080):

- A61603 (Adrenergic Agonist): Contains a methanesulfonamide group; demonstrates high selectivity for α₁A-adrenoceptors, highlighting the role of sulfonamides in targeting GPCRs .

Non-Sulfonamide Derivatives

- Ro 115–1240 (Dabuzalgron): Methoxy-linked dihydroimidazole; used as an α₁-adrenoceptor agonist for stress urinary incontinence (SUI) therapy .

Pharmacological and Physicochemical Properties

Physicochemical Comparisons

Biologische Aktivität

The compound 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on antitumor, antimicrobial, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula . The presence of the naphthalenesulfonyl group and ethylthio moiety contributes to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines. The study reported that the compound induced apoptosis in HeLa cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2. The IC50 values for these compounds were comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Table 1: Antiproliferative Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | A549 | 18.53 | 23-46 |

| 4f | HeLa | 3.24 | - |

| 4f | SGC-7901 | - | - |

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. For example, compounds similar to 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli. In vitro studies have determined minimum inhibitory concentrations (MIC) that indicate strong antibacterial activity .

Table 2: Antimicrobial Activity

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 4a | Staphylococcus aureus | 0.22 |

| 5a | E. coli | 0.25 |

| 7b | Bacillus subtilis | - |

The mechanisms through which imidazole derivatives exert their biological effects include:

- Induction of Apoptosis : By increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins.

- Inhibition of Cell Proliferation : Through cell cycle arrest at specific phases.

- Antimicrobial Action : Disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

- Antitumor Efficacy : A study involving the compound showed significant tumor growth inhibition in xenograft models, indicating its potential as a therapeutic agent in oncology.

- Antimicrobial Resistance : Research into the resistance patterns of bacteria against imidazole derivatives revealed that certain structural modifications could enhance efficacy against resistant strains.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole?

Methodological Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. A common approach is the use of a naphthalen-2-ylsulfonyl precursor reacted with ethylthio-containing intermediates under reflux conditions. For example, analogous imidazole derivatives are synthesized via glacial acetic acid reflux with ammonium acetate as a catalyst, followed by slow evaporation to obtain crystalline products . Advanced methods include nickel-catalyzed cyclization of nitriles or amido-nitriles, which allows functional group tolerance and mild reaction conditions . Purification often employs thin-layer chromatography (TLC) for monitoring and recrystallization from ethyl acetate or ethanol .

Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound?

Methodological Answer:

Density Functional Theory (DFT) is pivotal for modeling reaction mechanisms, such as cyclization steps or ligand-binding interactions. For example, DFT studies on similar imidazoles calculate activation energies and transition states to predict regioselectivity . Retrosynthesis tools (e.g., AI-driven platforms) leverage databases like Reaxys to propose feasible routes, scoring precursors based on plausibility and synthetic accessibility . Computational models also assess tautomerization and tautomeric stability , critical for understanding reactivity in biological systems .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretches ~1350 cm⁻¹, imidazole N-H stretches ~3200 cm⁻¹) .

- UV-Vis : Detects conjugation between the naphthalene and imidazole moieties (absorption peaks ~270–300 nm) .

- Single-crystal X-ray diffraction : Resolves 3D structure, bond angles, and confirms sulfonyl/ethylthio substituent positions. Example parameters: Monoclinic P2₁/c space group, a = 6.13 Å, b = 11.57 Å .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

Contradictions often arise from assay variability (e.g., receptor subtype specificity, cell vs. tissue models). To address this:

- Perform binding affinity assays (e.g., radioligand displacement for α₂-adrenoreceptors and imidazoline I₁/I₂ sites) under standardized conditions .

- Compare in vitro metabolic stability (e.g., liver microsome assays) with in vivo pharmacokinetics in hypertensive rat models .

- Conduct meta-analyses of dose-response relationships and adjust for confounding factors like enantiomeric purity .

Advanced: How can crystallographic data refine the molecular structure and identify potential polymorphs?

Methodological Answer:

SHELXL is widely used for small-molecule refinement, particularly for resolving twinned or high-resolution data. Key steps include:

- Hydrogen atom placement : Riding models for non-H atoms, with isotropic displacement parameters.

- Validation metrics : R factor < 0.04, mean C-C bond deviation < 0.002 Å .

- Polymorph screening : Vary crystallization solvents (e.g., ethanol vs. DMF) and analyze packing motifs (e.g., π-π stacking of naphthalene rings) .

Basic: What are the key considerations in designing biological assays to evaluate this compound's pharmacological potential?

Methodological Answer:

- Target Selection : Prioritize receptors with known imidazole interactions (e.g., α₂-adrenoreceptors, serotonin transporters) .

- Assay Types :

- Controls : Include reference compounds (e.g., clonidine for α₂ activity) and validate via dose-response curves .

Advanced: How do structural modifications at the ethylthio or naphthalenylsulfonyl groups impact biological activity?

Methodological Answer:

- Ethylthio Modifications : Replacing the ethyl group with bulkier substituents (e.g., propylthio) can enhance lipophilicity but reduce aqueous solubility. SAR studies on similar imidazoles show that ethylthio groups optimize bioavailability and receptor fit .

- Naphthalenylsulfonyl Substitutions : Introducing electron-withdrawing groups (e.g., nitro) at the naphthalene ring increases binding affinity for sulfonyltransferase enzymes, as shown in substituted benzoxazine derivatives .

Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Catalyst Optimization : Use chiral catalysts (e.g., nickel complexes) to control stereochemistry during cyclization .

- Purification : Employ chiral HPLC or diastereomeric salt crystallization to resolve enantiomers. For example, ethylenediamine-mediated syntheses require strict pH control to prevent racemization .

- Process Monitoring : In-line FT-IR or NMR tracks intermediates, ensuring >99% enantiomeric excess (ee) in multi-gram batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.